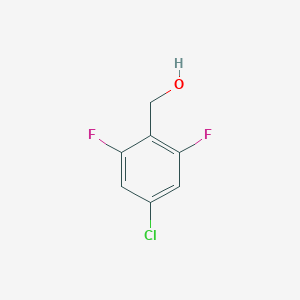

(4-Chlor-2,6-difluorphenyl)methanol

Übersicht

Beschreibung

Synthesis Analysis

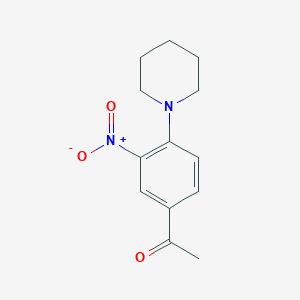

The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions using specific sulfonyl chlorides and bases in appropriate solvents . This suggests that similar synthetic routes could potentially be employed for the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, with adjustments for the presence of fluorine atoms and the absence of the sulfonyl group.

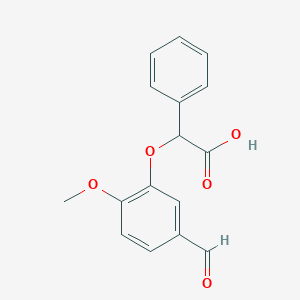

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chlorophenyl compounds . The crystallographic data from related compounds can provide valuable information about the expected molecular geometry and conformation of (4-Chloro-2,6-difluorophenyl)methanol. For example, the piperidine ring in the mentioned compound adopts a chair conformation, which is a common conformation for six-membered rings .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (4-Chloro-2,6-difluorophenyl)methanol. However, the presence of chloro and fluoro substituents on the aromatic ring in related compounds suggests that (4-Chloro-2,6-difluorophenyl)methanol could undergo various substitution reactions, where the substituents may influence the reactivity and selectivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Chloro-2,6-difluorophenyl)methanol can be inferred from related compounds. For instance, the presence of halogens is known to affect the density, solubility, and stability of the compound . The bioaccumulation and biomagnification data of tris(4-chlorophenyl)methanol in various organisms indicate that chlorophenyl compounds can be persistent in the environment and may exhibit similar behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

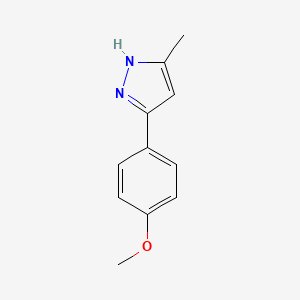

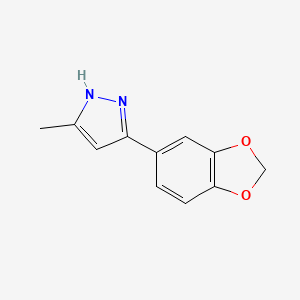

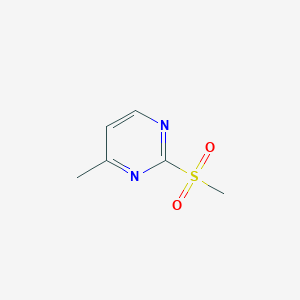

Synthese von Heterocyclen

(4-Chlor-2,6-difluorphenyl)methanol: ist ein wertvoller Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, die in der pharmazeutischen Chemie eine zentrale Rolle spielen. Diese Verbindungen, wie z. B. Pyrimidine, sind entscheidend für die Herstellung einer Vielzahl pharmakologisch aktiver Moleküle. Sie zeigen vielfältige biologische Aktivitäten, darunter antimikrobielle, antimykotische und Antitumorwirkungen .

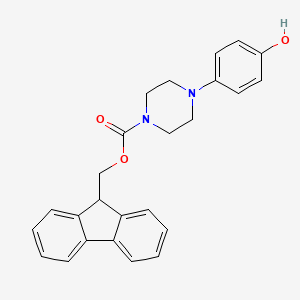

Entwicklung von Antikrebsmitteln

Diese Verbindung kann zur Entwicklung neuer Antikrebsmittel eingesetzt werden. Ihr Strukturmotiv findet sich häufig in Molekülen wieder, die wichtige Signalwege in Krebszellen hemmen. Forscher konzentrieren sich auf die Herstellung von Derivaten, die als Tyrosinkinase-Inhibitoren wirken können, die in der gezielten Krebstherapie von entscheidender Bedeutung sind .

Landwirtschaftliche chemische Forschung

Im landwirtschaftlichen Sektor dient This compound als Ausgangspunkt für die Entwicklung von Verbindungen mit potentieller Verwendung als Pestizide oder Herbizide. Der fluorierte aromatische Ring kann zu Produkten führen, die den Lebenszyklus von Schädlingen stören oder das Wachstum von Unkräutern hemmen .

Anwendungen in der Materialwissenschaft

Die einzigartige chemische Struktur dieser Verbindung macht sie für die Materialforschung geeignet, insbesondere bei der Herstellung von Polymeren mit spezifischen Eigenschaften. Ihre Einarbeitung in Polymerketten kann die Stabilität und Beständigkeit gegenüber Abbau verbessern .

Antimikrobielle und antimykotische Anwendungen

Aufgrund seiner strukturellen Eigenschaften kann This compound modifiziert werden, um antimikrobielle und antimykotische Mittel zu erzeugen. Diese Derivate können so angepasst werden, dass sie bestimmte Krankheitserreger angreifen, was sie im Kampf gegen Infektionen wertvoll macht .

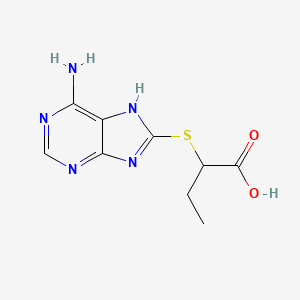

Synthese von bioaktiven Molekülen

Diese Verbindung wird auch zur Synthese von bioaktiven Molekülen verwendet, die verschiedene biologische Signalwege modulieren können. Sie kann zur Entwicklung neuer Medikamente für Krankheiten wie Diabetes, Bluthochdruck und Herz-Kreislauf-Erkrankungen führen .

Biochemische Analyse

Biochemical Properties

(4-Chloro-2,6-difluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of (4-Chloro-2,6-difluorophenyl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of (4-Chloro-2,6-difluorophenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Chloro-2,6-difluorophenyl)methanol has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage oxidative damage .

Molecular Mechanism

At the molecular level, (4-Chloro-2,6-difluorophenyl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, (4-Chloro-2,6-difluorophenyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chloro-2,6-difluorophenyl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-2,6-difluorophenyl)methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of (4-Chloro-2,6-difluorophenyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

(4-Chloro-2,6-difluorophenyl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels in the body. For instance, (4-Chloro-2,6-difluorophenyl)methanol is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .

Transport and Distribution

The transport and distribution of (4-Chloro-2,6-difluorophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, (4-Chloro-2,6-difluorophenyl)methanol may be transported into cells via organic anion transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of (4-Chloro-2,6-difluorophenyl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Chloro-2,6-difluorophenyl)methanol has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKRUXYQDIIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951461 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288154-93-8 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.